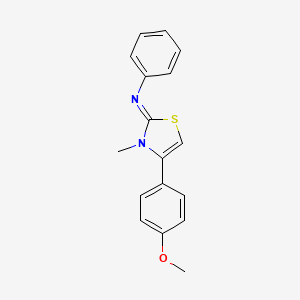

(2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Description

(2Z)-4-(4-Methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole-derived imine compound characterized by a 1,3-thiazole ring substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 3, and an N-phenyl imine moiety (Fig. 1). Its Z-configuration at the imine double bond is critical for its stereochemical stability and biological interactions .

This compound is synthesized via the Hantzsch thiazole synthesis or condensation reactions involving asymmetric thiourea derivatives and α-bromo-4-R1-acetophenones under reflux conditions . Pharmacological studies demonstrate its antihypertensive efficacy, comparable to valsartan in duration and potency .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDGRXFHQFSOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in substitution reactions, often in the presence of a catalyst such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Comparisons

Electronic and Steric Effects

- 4-Substituted Phenyl Groups: The 4-methoxyphenyl group in the target compound enhances electron-donating properties, improving receptor binding via π-π stacking and hydrophobic interactions .

N-Substituents

- Methyl vs. Alkyl Chains :

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

Methoxy and methyl groups synergistically enhance both binding affinity and metabolic stability. Halogenated aryl groups improve crystallinity but reduce bioavailability . - Pharmacological Potential: The target compound’s dual hydrogen-bonding capacity (N-imine and thiazole S atom) positions it as a lead candidate for hypertension treatment .

Biological Activity

The compound (2Z)-4-(4-methoxyphenyl)-3-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine represents a class of thiazole derivatives that have garnered attention for their diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article synthesizes the current understanding of the biological activity of this specific thiazole derivative based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study investigating a series of thiazol-2(3H)-imine compounds, several showed potent activity against fungal strains such as Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. A comprehensive structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring demonstrated enhanced anti-proliferative effects .

Table 2: Cytotoxicity of Thiazole Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 9 | Jurkat | 1.61 | Bcl-2 inhibition |

| 10 | HT29 | 1.98 | Apoptosis induction |

| 13 | A-431 | <0.5 | Hydrophobic interactions with Bcl-2 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been documented in various studies. Compounds incorporating a thiazole moiety have shown promise in inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Antifungal Efficacy : A recent investigation into the antifungal efficacy of synthesized thiazole compounds highlighted compound 2e's effectiveness against C. parapsilosis, demonstrating a significant reduction in fungal growth compared to untreated controls over a 48-hour period .

- Anticancer Screening : In another study, various thiazole derivatives were screened against human cancer cell lines, revealing that compounds with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity and induced apoptosis via mitochondrial pathways .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profiles of thiazole derivatives are critical for their development as therapeutic agents. Preliminary studies indicate favorable ADME characteristics for several synthesized compounds, supporting their drug-likeness and potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.